Fmoc-3,4-dichloro-L-phenylalanine
Overview
Description
Fmoc-3,4-dichloro-L-phenylalanine is an unusual amino acid derivative used primarily in peptide synthesis. It is an analog of phenylalanine and tyrosine, characterized by the presence of two chlorine atoms at the 3 and 4 positions on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4-dichloro-L-phenylalanine typically involves the protection of the amino group of 3,4-dichloro-L-phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through the following steps:
Starting Material: 3,4-dichloro-L-phenylalanine.
Protection: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,4-dichloro-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound is commonly used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions include substituted phenylalanine derivatives and peptides containing this compound .
Scientific Research Applications
Fmoc-3,4-dichloro-L-phenylalanine has found applications in various fields of research and industry:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of biomaterials and proteomics research.
Mechanism of Action
The mechanism of action of Fmoc-3,4-dichloro-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The presence of chlorine atoms can affect the hydrophobicity and electronic properties of the phenyl ring, potentially altering the interaction of the peptide with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3,4-dimethoxy-L-phenylalanine: Similar in structure but with methoxy groups instead of chlorine atoms.
Fmoc-3,4-dihydroxy-L-phenylalanine: Contains hydroxyl groups at the 3 and 4 positions.
Fmoc-3,4-dichloro-D-phenylalanine: The D-enantiomer of Fmoc-3,4-dichloro-L-phenylalanine
Uniqueness
This compound is unique due to the presence of chlorine atoms, which can significantly impact the chemical and biological properties of peptides containing this amino acid. This makes it a valuable tool for researchers looking to explore the effects of halogenation on peptide structure and function .
Properties
IUPAC Name |
(2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVHCYWPXIGFGN-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939014 | |
Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-59-5, 17766-59-5 | |
Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177966-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FMOC-3,4-DICHLORO-L-PHENYLALANINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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